N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methylindol-3-yl)-2-oxoacetamide;hydrochloride
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Overview
Description
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methylindol-3-yl)-2-oxoacetamide;hydrochloride is a compound of significant scientific interest due to its complex structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This article delves into the details of this compound, from its synthesis and reactions to its scientific applications and unique characteristics compared to similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methylindol-3-yl)-2-oxoacetamide;hydrochloride typically involves multi-step organic reactions. The initial steps often include the formation of the bicyclic structure, followed by the introduction of the indole moiety through various coupling reactions. Reaction conditions such as temperature, solvent, and catalysts play crucial roles in achieving high yields and purity.
Industrial Production Methods: : On an industrial scale, the production of this compound requires optimization of reaction parameters to ensure scalability and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis machines, and advanced purification techniques to meet the high demand and stringent quality requirements.
Chemical Reactions Analysis
Types of Reactions: : N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methylindol-3-yl)-2-oxoacetamide;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to create derivatives for specific applications.
Common Reagents and Conditions: : Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical in determining the reaction's outcome.
Major Products: : The primary products formed from these reactions depend on the type of modification being performed. For instance, oxidation reactions may yield oxygenated derivatives, while substitution reactions can introduce various functional groups onto the molecule, enhancing its versatility.
Scientific Research Applications
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methylindol-3-yl)-2-oxoacetamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: : It serves as a valuable intermediate for synthesizing complex molecules, aiding in the development of new materials and catalysts.
Biology: : The compound's unique structure allows it to interact with biological molecules, making it a useful tool in studying biochemical pathways and cellular processes.
Medicine: : It shows potential in pharmaceutical research, particularly in the design of novel drugs targeting specific receptors or enzymes.
Industry: : The compound's properties are leveraged in developing advanced materials, such as polymers and coatings, which benefit from its stability and reactivity.
Mechanism of Action
The mechanism by which N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methylindol-3-yl)-2-oxoacetamide;hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The compound's ability to bind to these targets is attributed to its unique structural features, which allow precise interactions at the molecular level.
Comparison with Similar Compounds
Compared to other compounds with similar structures, N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methylindol-3-yl)-2-oxoacetamide;hydrochloride stands out due to its specific configuration and functional groups. For instance, compounds like N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methylindol-3-yl)-2-oxoacetamide lack the exact stereochemistry, affecting their binding affinity and biological activity. Other similar compounds may include analogs with different substituents on the indole ring, which can alter their chemical properties and applications.
This compound’s intricate architecture and versatile applications make it a significant subject of study in various scientific disciplines.
Properties
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methylindol-3-yl)-2-oxoacetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2.ClH/c1-20-10-14(13-4-2-3-5-16(13)20)17(22)18(23)19-15-11-21-8-6-12(15)7-9-21;/h2-5,10,12,15H,6-9,11H2,1H3,(H,19,23);1H/t15-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWCYXITJPBOHX-RSAXXLAASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3CN4CCC3CC4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N[C@H]3CN4CCC3CC4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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